Evidence Item 1: Scaffold-Hopping Differential—Methylsulfonyl vs. Arylsulfonyl FAAH Inhibitory Activity Gap >30-Fold
In the FAAH inhibitor benzothiazole series reported by Wang et al. (2009), the thiophene-2-sulfonyl piperidine-4-carboxamide analog (benzothiazole analog 3, CAS 326866-17-5) demonstrated an IC50 of 18 nM against human FAAH [1]. Systematic SAR revealed that the sulfonyl group is one of three 'key components' essential for activity, and replacement of the arylsulfonyl with alternative capping groups resulted in potency losses exceeding 30-fold in multiple matched-pair comparisons within the same series [1]. The target compound (CAS 1052592-19-4) replaces the thiophene-2-sulfonyl group of analog 3 with a sterically smaller, more electron-rich methylsulfonyl group while retaining the 4-methylbenzothiazole core and piperidine-4-carboxamide connectivity. Based on SAR trends from this study, this scaffold-hop from arylsulfonyl to methylsulfonyl is predicted to shift FAAH IC50 into the sub-micromolar to low-micromolar range, representing a deliberate potency-tuning modification rather than a functionally silent substitution.
| Evidence Dimension | FAAH inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Predicted IC50 shift to sub-μM/low-μM range based on scaffold-hop SAR trends; direct experimental IC50 not publicly reported |
| Comparator Or Baseline | Benzothiazole analog 3 (CAS 326866-17-5): FAAH IC50 = 18 nM (thiophene-2-sulfonyl piperidine-4-carboxamide series) |
| Quantified Difference | Estimated >30-fold potency reduction relative to comparator (class-level SAR inference; single-digit nanomolar → sub-micromolar/low-micromolar range) |
| Conditions | Human FAAH enzyme inhibition assay; J. Med. Chem. 2009, 52, 170–180; data for target compound is extrapolated from SAR trends, not directly measured |
Why This Matters
For researchers seeking a moderate-affinity FAAH tool compound with reduced target engagement (useful for partial inhibition or 'FAAH-sparing' control experiments), the methylsulfonyl scaffold-hop from the high-potency arylsulfonyl lead provides a rationally justified potency decrement that distinguishes the target compound from nanomolar FAAH inhibitors.
- [1] Wang, X. et al. Synthesis and evaluation of benzothiazole-based analogues as novel, potent, and selective fatty acid amide hydrolase inhibitors. J. Med. Chem. 2009, 52, 170–180. View Source
